molecular formula C22H21N3O5 B11541087 (3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-1-propylpiperidin-4-one

(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-1-propylpiperidin-4-one

Cat. No.: B11541087
M. Wt: 407.4 g/mol
InChI Key: NOZCLEYRJPFYGD-KLCVKJMQSA-N
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Description

(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-1-propylpiperidin-4-one is an organic compound characterized by its unique structure, which includes two 4-nitrophenyl groups attached to a piperidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-1-propylpiperidin-4-one typically involves a multi-step process:

    Starting Materials: The synthesis begins with the preparation of 4-nitrobenzaldehyde and 1-propylpiperidin-4-one.

    Condensation Reaction: The key step involves a condensation reaction between 4-nitrobenzaldehyde and 1-propylpiperidin-4-one in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is usually carried out in an organic solvent like ethanol or methanol.

    Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as continuous flow reactors and automated chromatography systems.

Chemical Reactions Analysis

Types of Reactions

(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-1-propylpiperidin-4-one can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon, ethanol.

    Reduction: Potassium permanganate, chromium trioxide, acetic acid.

    Substitution: Nitric acid, sulfuric acid, acetic anhydride.

Major Products Formed

    Reduction: Amino derivatives.

    Oxidation: Nitro derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-1-propylpiperidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its structural features suggest it could interact with biological targets, making it a candidate for drug development, particularly in the design of inhibitors or modulators of specific enzymes or receptors.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, such as cancer or infectious diseases, due to its ability to interact with biological macromolecules.

Industry

In the industrial sector, this compound can be used in the development of advanced materials. Its unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of (3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-1-propylpiperidin-4-one involves its interaction with specific molecular targets. The nitro groups and the piperidinone core can form hydrogen bonds and other interactions with proteins or nucleic acids, potentially inhibiting their function. This compound may also interfere with cellular signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3E,5E)-3,5-bis[(4-methylphenyl)methylidene]-1-propylpiperidin-4-one: Similar structure but with methyl groups instead of nitro groups.

    (3E,5E)-3,5-bis[(4-chlorophenyl)methylidene]-1-propylpiperidin-4-one: Similar structure but with chloro groups instead of nitro groups.

    (3E,5E)-3,5-bis[(4-hydroxyphenyl)methylidene]-1-propylpiperidin-4-one: Similar structure but with hydroxy groups instead of nitro groups.

Uniqueness

The presence of nitro groups in (3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-1-propylpiperidin-4-one imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs. This compound’s ability to undergo specific reactions, such as reduction to amino derivatives, distinguishes it from similar compounds with different substituents.

Properties

Molecular Formula

C22H21N3O5

Molecular Weight

407.4 g/mol

IUPAC Name

(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-1-propylpiperidin-4-one

InChI

InChI=1S/C22H21N3O5/c1-2-11-23-14-18(12-16-3-7-20(8-4-16)24(27)28)22(26)19(15-23)13-17-5-9-21(10-6-17)25(29)30/h3-10,12-13H,2,11,14-15H2,1H3/b18-12+,19-13+

InChI Key

NOZCLEYRJPFYGD-KLCVKJMQSA-N

Isomeric SMILES

CCCN1C/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C1

Canonical SMILES

CCCN1CC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])C1

Origin of Product

United States

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